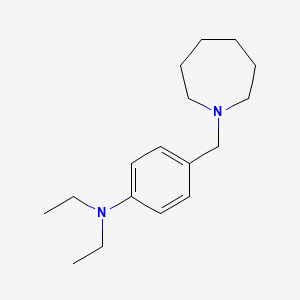
4-(1-azepanylmethyl)-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-azepanylmethyl)-N,N-diethylaniline, also known as AEDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. AEDA is a tertiary amine that contains an azepane ring, which makes it a versatile molecule that can be used for various purposes, including drug design and synthesis, catalysis, and materials science.
Mechanism of Action
The mechanism of action of 4-(1-azepanylmethyl)-N,N-diethylaniline is not fully understood, but it is believed to involve the inhibition of key enzymes that are involved in cell growth and division. 4-(1-azepanylmethyl)-N,N-diethylaniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
4-(1-azepanylmethyl)-N,N-diethylaniline has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, 4-(1-azepanylmethyl)-N,N-diethylaniline has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 4-(1-azepanylmethyl)-N,N-diethylaniline has also been shown to have analgesic effects, making it a potential candidate for the development of new pain relief drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1-azepanylmethyl)-N,N-diethylaniline is its versatility. It can be easily synthesized and modified to create new compounds with different properties and applications. However, 4-(1-azepanylmethyl)-N,N-diethylaniline is also highly reactive and can be toxic if not handled properly. It is important to use appropriate safety precautions when working with 4-(1-azepanylmethyl)-N,N-diethylaniline in the lab.
Future Directions
There are many potential future directions for research involving 4-(1-azepanylmethyl)-N,N-diethylaniline. One area of interest is the development of new drugs that target specific enzymes involved in cancer cell growth and division. 4-(1-azepanylmethyl)-N,N-diethylaniline could also be used as a precursor in the synthesis of new materials with unique properties, such as conducting polymers or metal-organic frameworks. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-azepanylmethyl)-N,N-diethylaniline and its potential applications in other areas of research.
Synthesis Methods
The synthesis of 4-(1-azepanylmethyl)-N,N-diethylaniline involves the reaction of 4-bromomethyl-N,N-diethylaniline with azepane in the presence of a base, such as potassium carbonate. The reaction yields 4-(1-azepanylmethyl)-N,N-diethylaniline as a colorless liquid with a boiling point of 200-202°C. The purity of the product can be confirmed using nuclear magnetic resonance spectroscopy (NMR).
Scientific Research Applications
4-(1-azepanylmethyl)-N,N-diethylaniline has been extensively studied for its potential applications in drug design and synthesis. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro. 4-(1-azepanylmethyl)-N,N-diethylaniline has also been used as a precursor in the synthesis of other biologically active compounds, such as anti-inflammatory agents and antipsychotic drugs.
properties
IUPAC Name |
4-(azepan-1-ylmethyl)-N,N-diethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-19(4-2)17-11-9-16(10-12-17)15-18-13-7-5-6-8-14-18/h9-12H,3-8,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJBKBOHFCEMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-azepanylmethyl)-N,N-diethylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5704661.png)
![2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5704668.png)

![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)

![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)